molecular formula C19H23N3 B13680652 1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]

1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]

Cat. No.: B13680652
M. Wt: 293.4 g/mol
InChI Key: LPLONXFXKHJZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the 1,8-naphthyridine core in this compound adds to its significance due to its diverse biological activities and photochemical properties .

Preparation Methods

The synthesis of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves several steps:

Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] undergoes several types of chemical reactions:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1’-Benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] can be compared with other naphthyridine derivatives:

The uniqueness of 1’-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine] lies in its spiro linkage and the specific biological activities it exhibits.

Properties

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

IUPAC Name

1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]

InChI

InChI=1S/C19H23N3/c1-15-7-8-17-9-10-19(21-18(17)20-15)11-12-22(14-19)13-16-5-3-2-4-6-16/h2-8H,9-14H2,1H3,(H,20,21)

InChI Key

LPLONXFXKHJZMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC3(N2)CCN(C3)CC4=CC=CC=C4)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.